molecular formula C13H10Cl2N2O B13367319 2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide

2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide

Katalognummer: B13367319
Molekulargewicht: 281.13 g/mol
InChI-Schlüssel: DLIPVPUUCIGDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, which is further connected to an isonicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide typically involves the reaction of 3-chloro-4-methylaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution Reactions: Formation of new amides, thioethers, or other substituted derivatives.

    Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(3-chloro-4-methylphenyl)isonicotinamide can be compared with other similar compounds, such as:

    2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide: This compound contains a nitro group instead of the isonicotinamide moiety, which may result in different chemical and biological properties.

    3-chloro-4-methylphenyl isocyanate: This compound has an isocyanate group instead of the isonicotinamide moiety, which can lead to different reactivity and applications.

    N-(3-chloro-4-methylphenyl)-2-methylpentanamide: This compound has a pentanamide moiety instead of the isonicotinamide moiety, which may affect its chemical and biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C13H10Cl2N2O

Molekulargewicht

281.13 g/mol

IUPAC-Name

2-chloro-N-(3-chloro-4-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H10Cl2N2O/c1-8-2-3-10(7-11(8)14)17-13(18)9-4-5-16-12(15)6-9/h2-7H,1H3,(H,17,18)

InChI-Schlüssel

DLIPVPUUCIGDPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.